molecular formula C10H5Cl2NO2 B1325412 2-(2,6-Dichlorobenzoyl)oxazole CAS No. 898784-24-2

2-(2,6-Dichlorobenzoyl)oxazole

Cat. No. B1325412
CAS RN: 898784-24-2
M. Wt: 242.05 g/mol
InChI Key: PVRUTDDVYBDAMB-UHFFFAOYSA-N
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Description

2-(2,6-Dichlorobenzoyl)oxazole is a chemical compound with the molecular formula C10H5Cl2NO2 . It contains a total of 21 bonds, including 16 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 1 double bond, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 ketone (aromatic), and 1 Oxazole .


Synthesis Analysis

The synthesis of oxazole-based molecules, including 2-(2,6-Dichlorobenzoyl)oxazole, has been a subject of research for many years. The van Leusen reaction, based on tosylmethylisocyanides (TosMICs), is one of the most appropriate strategies to prepare oxazole-based medicinal compounds . Another method involves combining diazoketones with amides in the presence of copper(II) triflate as the catalyst . Benzoxazolone, sulfurous oxychloride, o-dichlorobenzene, and thionyl chloride were used as starting materials for the preparation of 2,6-dichlorobenzoxazole .


Molecular Structure Analysis

The molecular structure of 2-(2,6-Dichlorobenzoyl)oxazole consists of 5 Hydrogen atoms, 10 Carbon atoms, 1 Nitrogen atom, 2 Oxygen atoms, and 2 Chlorine atoms, making a total of 20 atoms . The average mass of the molecule is 242.058 Da, and the monoisotopic mass is 240.969727 Da .

Scientific Research Applications

I have conducted a search for the scientific research applications of 2-(2,6-Dichlorobenzoyl)oxazole, but unfortunately, there is limited information available on specific applications in separate fields as you requested. The available data mostly pertains to its chemical properties and potential for synthesis in various chemical reactions.

Chemical Properties and Synthesis

2-(2,6-Dichlorobenzoyl)oxazole: is a chemical compound with the CAS Number: 898784-24-2. It is used in various synthetic strategies for creating oxazole derivatives, which are important in many chemical reactions due to their versatility .

Potential Biological Activities

Oxazole derivatives, including those related to 2-(2,6-Dichlorobenzoyl)oxazole , have been studied for their antibacterial potential against various strains of bacteria and fungi . However, specific applications of this compound in medicine or agriculture were not detailed in the search results.

Future Directions

Oxazole and its derivatives, including 2-(2,6-Dichlorobenzoyl)oxazole, play a very essential role in the area of medicinal chemistry. Due to their ability to bind with a widespread spectrum of receptors and enzymes easily in biological systems, oxazole-based molecules are becoming a significant heterocyclic nucleus . Therefore, the synthesis of diverse oxazole derivatives, including 2-(2,6-Dichlorobenzoyl)oxazole, is a promising area of research for the development of new medicinal compounds .

properties

IUPAC Name

(2,6-dichlorophenyl)-(1,3-oxazol-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl2NO2/c11-6-2-1-3-7(12)8(6)9(14)10-13-4-5-15-10/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVRUTDDVYBDAMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)C2=NC=CO2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10642112
Record name (2,6-Dichlorophenyl)(1,3-oxazol-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,6-Dichlorobenzoyl)oxazole

CAS RN

898784-24-2
Record name (2,6-Dichlorophenyl)-2-oxazolylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898784-24-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,6-Dichlorophenyl)(1,3-oxazol-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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